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Introduction
Neopentane, systematically named 2,2-dimethylpropane, is the simplest alkane with a

quaternary carbon atom. Its unique, highly symmetrical tetrahedral structure imparts distinct

physical and thermochemical properties compared to its isomers, n-pentane and isopentane. A

thorough understanding of these properties is crucial in various fields, including

thermodynamics, combustion science, and as a reference compound in computational

chemistry. This guide provides a comprehensive overview of the core thermochemical

properties of neopentane, detailed experimental methodologies for their determination, and a

summary of key quantitative data.

Core Thermochemical Properties of Neopentane
The thermochemical properties of a substance dictate its stability and energy content. For

neopentane, the key properties of interest are its standard enthalpy of formation, standard

molar entropy, and heat capacity.

Data Presentation
The following tables summarize the key thermochemical data for neopentane.
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Property Value Units Reference(s)

Standard Molar

Enthalpy of Formation

(Gas)

-167.9 ± 0.63 kJ/mol

Standard Molar

Enthalpy of Formation

(Liquid)

-190.3 ± 0.63 kJ/mol

Standard Molar

Entropy (Liquid)
217 J/(mol·K)

Standard Molar

Entropy (Gas)
306.4 J/(mol·K)

Molar Heat Capacity

at const. Pressure

(Gas, 298.15 K)

120.83 ± 0.25 J/(mol·K)

Molar Heat Capacity

at const. Pressure

(Liquid, 259.93 K)

153.09 J/(mol·K)

C-H Bond

Dissociation Energy
~410 kJ/mol

Note: The standard state is defined at 298.15 K and 100 kPa.

Experimental Protocols
The determination of thermochemical properties is rooted in precise experimental

measurements. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation via Bomb
Calorimetry
The standard enthalpy of formation of neopentane is typically determined indirectly through its

enthalpy of combustion, measured using a bomb calorimeter.
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Principle: A known mass of the substance is completely combusted in a constant-volume

container (the "bomb") filled with excess oxygen under pressure. The heat released by the

combustion reaction is absorbed by the surrounding water bath, and the temperature change of

the water is measured.

Apparatus:

Oxygen bomb calorimeter

High-pressure oxygen cylinder

Crucible

Ignition wire

Pellet press (for solid samples, though neopentane is a gas at STP)

High-precision thermometer

Stirrer

Procedure:

Sample Preparation: A known mass of neopentane is introduced into the bomb. Given that

neopentane is a gas at room temperature, this requires specialized techniques such as

cooling the bomb to condense the gas or using a sample holder for volatile liquids.

Assembly of the Bomb: The crucible containing the sample and the ignition wire are placed

inside the bomb. The bomb is then sealed.

Pressurization: The bomb is purged of air and then filled with high-purity oxygen to a

pressure of approximately 30 atm.

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's

insulated container. The system is allowed to reach thermal equilibrium, and the initial

temperature is recorded.

Ignition: The sample is ignited by passing an electric current through the ignition wire.
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Temperature Measurement: The temperature of the water is recorded at regular intervals

until it reaches a maximum and then begins to cool.

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a

substance of known heat of combustion, such as benzoic acid. The heat released by the

combustion of neopentane is then calculated from the temperature rise and the heat

capacity of the calorimeter. Corrections are made for the heat of ignition and any side

reactions. The standard enthalpy of combustion is then calculated, and from this, the

standard enthalpy of formation is determined using Hess's Law.

Determination of Molar Heat Capacity by Adiabatic
Expansion
The heat capacity of gaseous neopentane can be determined using the adiabatic expansion

method.

Principle: A gas is allowed to expand adiabatically (without heat exchange with the

surroundings) from a known initial pressure to a final pressure. The temperature change during

this expansion is related to the heat capacity ratio (γ = Cp/Cv).

Apparatus:

A large, insulated vessel (e.g., a carboy)

A manometer to measure pressure

A sensitive thermometer or thermocouple

A vacuum pump

A system of valves

Procedure:

Filling the Vessel: The insulated vessel is filled with neopentane gas to a pressure slightly

above atmospheric pressure.
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Thermal Equilibrium: The gas is allowed to come to thermal equilibrium with the

surroundings, and the initial temperature (T1) and pressure (P1) are recorded.

Adiabatic Expansion: A valve is opened for a short period, allowing the gas to expand rapidly

and adiabatically to atmospheric pressure (P2). The temperature drops to T2.

Return to Thermal Equilibrium: The valve is closed, and the gas is allowed to warm back up

to the initial temperature (T1). The final pressure (P3) is recorded.

Calculation: The heat capacity ratio (γ) is calculated from the initial, final, and atmospheric

pressures. From γ and the ideal gas law, the molar heat capacities at constant pressure (Cp)

and constant volume (Cv) can be determined.

Determination of Standard Molar Entropy via
Spectroscopy and Statistical Mechanics
The standard molar entropy of neopentane can be calculated with high precision using

statistical mechanics based on molecular parameters obtained from spectroscopic

measurements.

Principle: The entropy of a molecule is a sum of contributions from its translational, rotational,

vibrational, and electronic degrees of freedom. These contributions can be calculated from the

molecule's mass, moments of inertia, vibrational frequencies, and electronic energy levels.

Experimental Workflow:

Spectroscopic Measurements:

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the neopentane
molecule are determined by obtaining its IR and Raman spectra in the gas phase.

Microwave Spectroscopy (or high-resolution IR/Raman): The rotational constants of the

molecule are determined from the fine structure of its rotational or ro-vibrational spectra.

Due to neopentane's high symmetry (Td), it has no permanent dipole moment and thus

no pure rotational microwave spectrum. Rotational information is derived from high-

resolution vibrational spectra.
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Data Analysis and Calculation:

Vibrational Contribution to Entropy: The measured vibrational frequencies are used in the

partition function for a harmonic oscillator to calculate the vibrational contribution to the

total entropy.

Rotational Contribution to Entropy: The rotational constants are used to calculate the

moments of inertia of the molecule. These are then used in the rotational partition function

to determine the rotational contribution to entropy.

Translational Contribution to Entropy: The translational contribution is calculated using the

Sackur-Tetrode equation, which depends on the molecular mass, temperature, and

pressure.

Electronic Contribution to Entropy: For neopentane, the electronic ground state is non-

degenerate, and excited electronic states are very high in energy, so the electronic

contribution to entropy at standard conditions is negligible (zero).

Total Standard Molar Entropy: The individual contributions are summed to obtain the total

standard molar entropy of neopentane in the ideal gas state.
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Caption: Workflow for determining the enthalpy of formation of neopentane using bomb

calorimetry.

Derivation of Thermochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1206597?utm_src=pdf-body
https://www.benchchem.com/product/b1206597?utm_src=pdf-body
https://www.benchchem.com/product/b1206597?utm_src=pdf-body-img
https://www.benchchem.com/product/b1206597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Methods Computational Chemistry

Derived Thermochemical Properties

Bomb & Adiabatic Calorimetry

Enthalpy of Formation (ΔHf)Heat Capacity (Cp, Cv)

IR, Raman, Microwave Spectroscopy

Standard Molar Entropy (S°)

via Statistical Mechanics

Quantum Mechanics (e.g., DFT, ab initio)

Bond Dissociation Energy (BDE)

in combination with radical ΔHf

Click to download full resolution via product page

Caption: Workflow for the derivation of key thermochemical properties of neopentane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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